4-{[(E)-(3-chlorophenyl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one
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Overview
Description
4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group, a methylideneamino group, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 6-methyl-3-sulfanylidene-1,2,4-triazine-5-one in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE has been explored for various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE
- 4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE
These compounds share similar core structures but differ in the position of the chlorophenyl group, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9ClN4OS |
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Molecular Weight |
280.73 g/mol |
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H9ClN4OS/c1-7-10(17)16(11(18)15-14-7)13-6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,15,18)/b13-6+ |
InChI Key |
AAZNQHSIEWHLSC-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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